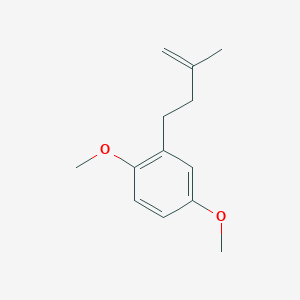

4-(2,5-Dimethoxyphenyl)-2-methyl-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)5-6-11-9-12(14-3)7-8-13(11)15-4/h7-9H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQFIJYHJWLVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 2,5 Dimethoxyphenyl 2 Methyl 1 Butene

Electrophilic Addition Reactions at the Alkene Moiety of 4-(2,5-Dimethoxyphenyl)-2-methyl-1-butene

Electrophilic addition reactions are characteristic of alkenes. In the case of this compound, the reaction is initiated by the attack of an electrophile on the electron-rich double bond. The presence of the 2,5-dimethoxyphenyl group significantly influences the regioselectivity and stability of the intermediates formed during these reactions.

Regioselectivity of Electrophilic Additions

The addition of an electrophile (E⁺) to the double bond of this compound can, in principle, form two possible carbocation intermediates. The regioselectivity of the reaction is determined by the relative stability of these intermediates.

Path A (Markovnikov Addition): The electrophile adds to the C1 carbon (the CH₂ end of the double bond), leading to the formation of a tertiary benzylic carbocation at C2.

Path B (Anti-Markovnikov Addition): The electrophile adds to the C2 carbon, resulting in a primary carbocation at C1.

The addition of electrophiles to alkenylbenzenes (styrenes) is generally governed by the stability of the resulting benzylic carbocation. ucalgary.ca The tertiary benzylic carbocation formed in Path A is significantly more stable than the primary carbocation from Path B . This is due to two main factors:

Hyperconjugation: The tertiary carbocation is stabilized by hyperconjugation with the adjacent methyl and methylene (B1212753) groups.

Resonance Stabilization: The positive charge is located at a benzylic position, allowing for delocalization into the adjacent benzene (B151609) ring. pearson.comlibretexts.org The electron-donating methoxy (B1213986) groups on the ring further enhance this stabilization through their +M (mesomeric) effect, which delocalizes the positive charge onto the oxygen atoms. kiku.dkstackexchange.comdoubtnut.com

Therefore, electrophilic additions to this compound are expected to follow Markovnikov's rule , where the electrophile adds to the less substituted carbon of the double bond to yield the more stable carbocation intermediate. leah4sci.com This leads to the formation of products where the nucleophile is attached to the C2 carbon. An exception is the hydroboration-oxidation reaction, which proceeds via an anti-Markovnikov mechanism. libretexts.org

| Reaction Type | Expected Major Product | Rationale |

| Hydrohalogenation (e.g., HBr) | 2-Bromo-4-(2,5-dimethoxyphenyl)-2-methylbutane | Follows Markovnikov's rule due to the formation of a stable tertiary benzylic carbocation. ucalgary.caleah4sci.com |

| Acid-Catalyzed Hydration | 4-(2,5-Dimethoxyphenyl)-2-methyl-2-butanol | Follows Markovnikov's rule, leading to the formation of the more substituted alcohol. ucalgary.ca |

Carbocation Rearrangements in Alkene Reactions

The initial carbocation formed in an electrophilic addition can potentially undergo rearrangement to a more stable carbocation. In the case of this compound, the initially formed carbocation is a tertiary benzylic cation. This is already a highly stable species due to the combined effects of tertiary substitution and benzylic resonance, which is further enhanced by the two electron-donating methoxy groups. libretexts.orgkiku.dknih.gov

However, the structure of the starting material bears resemblance to a neopentyl system, which is known for its propensity to undergo rearrangement to alleviate steric strain. youtube.com While the benzylic carbocation is very stable, it is conceivable that under certain reaction conditions, a rearrangement could occur, although it is generally not expected as the driving force for rearrangement is the formation of a more stable carbocation. Since a more stable carbocation is unlikely to be formed from the tertiary benzylic intermediate, significant rearrangement is not anticipated. Any minor rearrangement products would likely result from competing reaction pathways.

Stereochemical Outcomes in Electrophilic Additions

The alkene in this compound is prochiral. The C2 carbon is sp² hybridized and trigonal planar. Attack of an electrophile can occur from either face of the double bond with equal probability, leading to the formation of a carbocation. The subsequent nucleophilic attack on the sp² hybridized carbocation can also occur from either face.

If the reaction creates a new stereocenter at C2, and no other stereocenters are present, a racemic mixture of enantiomers will be formed. saskoer.cachemistrysteps.com For example, the addition of HBr would result in a racemic mixture of (R)- and (S)-2-bromo-4-(2,5-dimethoxyphenyl)-2-methylbutane.

If the starting material were chiral, or if the reaction created a second stereocenter, the products would be diastereomers. chemistrysteps.com The use of chiral catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. numberanalytics.com

Radical Reactions Involving this compound

Epoxidation Mechanisms

Epoxidation of the alkene double bond in this compound can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene. mdma.ch The mechanism is believed to be a cyclic polar process, where the alkene acts as a nucleophile attacking the electrophilic oxygen of the peroxy acid. mdma.chnih.gov

The rate of epoxidation is increased by electron-donating groups on the alkene, as they make the double bond more nucleophilic. researchgate.net The 2,5-dimethoxyphenyl group is electron-donating, and the alkyl groups on the double bond also contribute to its electron density. Therefore, this compound is expected to be highly reactive towards epoxidation. The reaction is stereospecific, with the stereochemistry of the epoxide depending on the face of the double bond that is attacked. researchgate.net Without a directing group, a racemic mixture of the resulting epoxide would be expected.

Halogenation via Radical Pathways

While alkenes typically undergo electrophilic addition with halogens, substitution at the allylic position can occur under radical conditions, particularly with low concentrations of the halogen. libretexts.orglibretexts.org For this compound, there are two potential positions for radical halogenation: the allylic methyl group and the benzylic methylene group.

The benzylic position is particularly susceptible to radical formation because the resulting benzylic radical is stabilized by resonance with the aromatic ring. pearson.comlibretexts.orgchemistrysteps.com Therefore, radical halogenation is most likely to occur at the C3 position.

N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) is the reagent of choice for selective benzylic bromination. libretexts.orgyoutube.comopenochem.org The reaction proceeds via a radical chain mechanism: ucalgary.ca

Initiation: Homolytic cleavage of the N-Br bond in NBS forms a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen from C3 to form the resonance-stabilized benzylic radical and HBr. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to yield the product and a new bromine radical.

Termination: Radicals combine to terminate the chain.

Due to the superior stability of the benzylic radical, the major product of radical bromination with NBS would be 4-bromo-4-(2,5-dimethoxyphenyl)-2-methyl-1-butene.

| Reaction | Reagent | Expected Major Product |

| Epoxidation | m-CPBA | (±)-2-(2,5-dimethoxyphenyl)ethyl)-2-methyloxirane |

| Radical Bromination | NBS, light/peroxide | 4-Bromo-4-(2,5-dimethoxyphenyl)-2-methyl-1-butene |

Aromatic Electrophilic Substitution on the 2,5-Dimethoxyphenyl Ring

Aromatic electrophilic substitution is a fundamental reaction class for benzene derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.commasterorganicchemistry.com The reactivity and orientation of this substitution are heavily influenced by the substituents already present on the ring. unizin.orglibretexts.org

The 2,5-dimethoxyphenyl group in this compound contains two methoxy (-OCH₃) substituents. Methoxy groups are potent activating groups in electrophilic aromatic substitution. organicchemistrytutor.com They are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the aromatic ring. youtube.comlibretexts.org

This directing effect stems from two primary electronic influences:

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. organicchemistrytutor.comyoutube.com This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. makingmolecules.comorganicchemistrytutor.com

In the case of the 2,5-dimethoxyphenyl ring, the two methoxy groups work in concert. The methoxy group at position 2 directs incoming electrophiles to positions 3 (ortho) and 6 (para, relative to it). The methoxy group at position 5 directs to positions 4 (ortho) and 1 (para, relative to it). The positions most activated and sterically accessible for substitution would be those ortho and para to the methoxy groups, with the final regioselectivity depending on the specific electrophile and reaction conditions.

A key aspect of the reactivity of this compound is the competition between the electron-rich aromatic ring and the alkene double bond. Both are nucleophilic sites capable of reacting with electrophiles. msu.eduyoutube.com

Alkene Reactivity: Alkenes readily undergo electrophilic addition reactions. The pi bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles. msu.eduyoutube.com In the absence of a highly activating aromatic system, electrophiles will typically add across the double bond. youtube.com

Aromatic Reactivity: The 2,5-dimethoxyphenyl ring is highly activated by the two methoxy groups, making it significantly more nucleophilic than benzene itself. makingmolecules.comorganicchemistrytutor.com

The outcome of a reaction with an electrophile depends on several factors:

Nature of the Electrophile: "Hard" electrophiles may favor reaction at the "harder" nucleophilic site (the oxygen of a methoxy group), while "softer" electrophiles might react at the "softer" alkene or aromatic ring.

Reaction Conditions: The choice of catalyst and solvent can influence which reaction pathway is favored. For many common electrophilic substitution reactions (like nitration or halogenation), a Lewis acid catalyst is required to generate a sufficiently strong electrophile to react with an aromatic ring. makingmolecules.commasterorganicchemistry.comlibretexts.org These same conditions can also promote addition to the alkene.

Generally, the highly activated dimethoxy-substituted aromatic ring can compete effectively with the alkene for electrophiles, particularly under conditions tailored for aromatic substitution.

Oxidative Transformations of this compound

The presence of both an alkene and an activated aromatic ring provides multiple sites for oxidative transformations.

The alkene group is susceptible to various oxidative cleavage and addition reactions:

Ozonolysis: Reaction with ozone followed by a workup step can cleave the double bond to yield carbonyl compounds.

Epoxidation: Peroxy acids can convert the alkene to an epoxide.

Dihydroxylation: Reagents like osmium tetroxide or potassium permanganate (B83412) can add two hydroxyl groups across the double bond, forming a diol.

The aromatic ring, while generally stable, can undergo oxidation under harsh conditions, potentially leading to ring-opening or the formation of quinones, especially given the electron-donating nature of the methoxy groups. The benzylic position (the carbon atom attached to the aromatic ring) can also be a site for oxidation.

Below is a table of potential oxidation products:

| Oxidizing Agent | Reaction Site | Potential Product(s) |

|---|---|---|

| O₃, then Zn/H₂O or (CH₃)₂S | Alkene | 2,5-Dimethoxyphenylacetaldehyde and Acetone (B3395972) |

| m-CPBA or other peroxy acids | Alkene | 4-(2,5-Dimethoxyphenyl)-2-methyl-1,2-epoxybutane |

| OsO₄, then NaHSO₃ or KMnO₄ (cold, dilute) | Alkene | 4-(2,5-Dimethoxyphenyl)-2-methylbutane-1,2-diol |

| KMnO₄ (hot, concentrated) | Alkene and Benzylic position | 2,5-Dimethoxybenzoic acid and other cleavage products |

Hydrogenation and Reduction Pathways of this compound

Reduction reactions of this compound primarily target the alkene double bond.

Catalytic Hydrogenation: This is the most common method for reducing alkenes. ausetute.com.auquora.com The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. quora.comorganic-chemistry.org

Selective Alkene Reduction: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni) under mild conditions (low pressure and temperature) will selectively reduce the carbon-carbon double bond to a single bond, leaving the aromatic ring intact. ausetute.com.auquora.comorganic-chemistry.org This process is an addition reaction where two hydrogen atoms are added across the double bond. ausetute.com.au The product would be 4-(2,5-dimethoxyphenyl)-2-methylbutane.

Aromatic Ring Reduction: Under more forcing conditions (high pressure and temperature), the aromatic ring can also be reduced. This is generally more difficult than reducing the alkene. researchgate.net

Other reduction methods applicable to aryl alkenes exist, often employing metal hydrides or dissolving metal reductions, though catalytic hydrogenation is the most direct method for saturating the alkene. researchgate.netorganic-chemistry.org

The following table summarizes typical hydrogenation outcomes:

| Reagents and Conditions | Site of Reduction | Major Product |

|---|---|---|

| H₂, Pd/C, Ethanol, Room Temperature | Alkene | 4-(2,5-Dimethoxyphenyl)-2-methylbutane |

| H₂, PtO₂, Acetic Acid, Room Temperature | Alkene | 4-(2,5-Dimethoxyphenyl)-2-methylbutane |

| H₂, Rh/C or Ru, High Pressure/Temperature | Alkene and Aromatic Ring | 4-(2,5-Dimethoxycyclohexyl)-2-methylbutane |

Polymerization Tendencies of this compound

The terminal alkene group in this compound makes it a monomer capable of undergoing polymerization. Styrene and its derivatives are well-known to polymerize through various mechanisms, including free-radical, anionic, and cationic pathways. cmu.eduepa.gov

Given the structure of this compound, which is a substituted styrene, cationic polymerization is a particularly relevant pathway. The electron-donating methoxy groups on the aromatic ring enhance the electron density of the double bond and, more importantly, can stabilize the resulting carbocationic intermediate formed during polymerization. cmu.edunih.gov This stabilization facilitates the propagation step of the polymerization.

Mechanism: Cationic polymerization is typically initiated by a strong acid or a Lewis acid in the presence of a proton source. mdpi.comnih.gov The initiator adds to the double bond, creating a carbocation at the more substituted carbon (the tertiary benzylic position). This carbocation is stabilized by both the adjacent tertiary carbon and resonance with the highly activated 2,5-dimethoxyphenyl ring. This cation then attacks the double bond of another monomer molecule, propagating the polymer chain.

Living Polymerization: Controlled or "living" cationic polymerization techniques have been developed for substituted styrenes, such as p-methoxystyrene, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.govrsc.orgcmu.edu These methods often employ specific initiators and conditions to minimize termination and chain-transfer reactions. nih.gov

The polymerization of this compound via a cationic mechanism would be expected to proceed readily due to the electronic nature of the substituents.

| Polymerization Type | Initiator/Conditions | Key Features |

|---|---|---|

| Cationic Polymerization | Lewis Acids (e.g., SnCl₄, Yb(OTf)₃) or Protic Acids | Stabilized carbocation intermediate due to dimethoxy-phenyl group. Likely the most favorable polymerization pathway. mdpi.comcmu.edu |

| Free-Radical Polymerization | Peroxides (e.g., Benzoyl Peroxide), Azo compounds | A common method for styrenes. epa.govcmu.edu The rate can be influenced by the electronic nature of the substituents. acs.org |

| Anionic Polymerization | Organolithium reagents (e.g., n-BuLi) | Less favorable for styrenes with electron-donating groups compared to those with electron-withdrawing groups. |

Stereochemical Investigations of 4 2,5 Dimethoxyphenyl 2 Methyl 1 Butene and Its Derivatives

Chiral Centers and Potential Stereoisomers of 4-(2,5-Dimethoxyphenyl)-2-methyl-1-butene

A molecule's ability to exist as multiple stereoisomers hinges on the presence of stereogenic elements, most commonly chiral centers (a carbon atom bonded to four different groups) or stereogenic double bonds (where each carbon of the double bond is attached to two different groups).

An analysis of the structure of This compound reveals that it is an achiral molecule.

Carbon-1 of the butene chain is double-bonded and attached to two identical hydrogen atoms, so it is not a stereocenter.

Carbon-2 is involved in a double bond and is attached to a methyl group and the rest of the carbon chain, but since Carbon-1 has identical substituents, the double bond is not stereogenic and cannot exhibit E/Z isomerism.

Carbon-3 and Carbon-4 are each bonded to two identical hydrogen atoms, and thus are not chiral centers.

Since the molecule lacks any chiral centers or other stereogenic elements, it cannot exist as enantiomers or diastereomers. It has only one possible structure.

However, the stereochemical landscape changes when considering derivatives of this compound. A key chiral derivative can be formed through the epoxidation of the terminal double bond, yielding 2-methyl-2-(2-(2,5-dimethoxyphenyl)ethyl)oxirane . In this epoxide derivative, the original Carbon-2 of the butene chain becomes a chiral center. This carbon atom is bonded to four distinct groups:

A methyl group (-CH3)

An oxiranyl methylene (B1212753) group (-CH2-O-)

An oxiranyl oxygen atom (-O-)

A 2-(2,5-dimethoxyphenyl)ethyl group (-CH2CH2-Aryl)

The presence of this single chiral center means that 2-methyl-2-(2-(2,5-dimethoxyphenyl)ethyl)oxirane can exist as a pair of non-superimposable mirror images, known as enantiomers: the (R)- and (S)-isomers. youtube.comyoutube.comyoutube.com

Table 1: Properties of this compound and its Epoxide Derivative

| Property | This compound | 2-methyl-2-(2-(2,5-dimethoxyphenyl)ethyl)oxirane |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₃ |

| Molar Mass | 206.28 g/mol | 222.28 g/mol |

| Chirality | Achiral | Chiral |

| Number of Stereoisomers | 1 | 2 (one pair of enantiomers) |

Analysis of Stereochemical Isomerization Behavior in Solution

Stereochemical isomerization involves the conversion of one stereoisomer into another. For the achiral parent compound, This compound , this concept is not applicable as no other stereoisomers exist.

For a chiral derivative like 2-methyl-2-(2-(2,5-dimethoxyphenyl)ethyl)oxirane , the primary isomerization concern is racemization—the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers, resulting in a loss of optical activity.

The stereochemical integrity of chiral epoxides is highly dependent on the solution conditions. youtube.comnih.gov The three-membered epoxide ring is strained and susceptible to ring-opening reactions, particularly under acidic or basic conditions. This ring-opening can lead to the loss of the defined stereocenter.

Acid-Catalyzed Racemization : In the presence of an acid, the epoxide oxygen can be protonated, making the ring carbons more electrophilic and susceptible to nucleophilic attack. If the nucleophile is the conjugate base of the acid or the solvent (e.g., water), a diol can be formed. If the ring-opening is reversible and allows for rotation around single bonds before re-closing, it can lead to the formation of both R and S enantiomers, resulting in racemization.

Base-Catalyzed Racemization : Strong bases can also promote ring-opening, although this is generally less facile for tertiary epoxides unless a suitable nucleophile is present.

Thermal Stability : High temperatures can provide sufficient energy to overcome the barrier to ring-opening or other decomposition pathways, potentially leading to a loss of stereochemical purity.

The stability of a chiral epoxide is therefore a critical factor in its synthesis, purification, and storage. nih.gov To maintain stereochemical integrity, it is crucial to use neutral or buffered conditions and avoid temperature extremes.

Table 3: Factors Influencing Stereochemical Stability of Chiral Epoxides in Solution

| Factor | Effect on Stereochemical Integrity | Mechanism |

| Low pH (Acidic) | Decreased Stability | Protonation of epoxide oxygen facilitates nucleophilic ring-opening, can lead to racemization or formation of other products (e.g., diols). |

| High pH (Basic) | Potentially Decreased Stability | Susceptibility to nucleophilic attack and ring-opening, especially with strong nucleophiles. |

| Temperature | Decreased Stability at High Temp. | Increased thermal energy can lead to decomposition or uncatalyzed ring-opening reactions. |

| Solvent | Variable | Protic solvents (e.g., water, alcohols) can act as nucleophiles in ring-opening reactions, especially under acidic conditions. |

Advanced Analytical Characterization of 4 2,5 Dimethoxyphenyl 2 Methyl 1 Butene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wisc.edu Although specific experimental spectra for 4-(2,5-Dimethoxyphenyl)-2-methyl-1-butene are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as 2-methyl-1-butene (B49056) and various dimethoxyphenyl derivatives. amazonaws.comrsc.orgdocbrown.info

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The three protons on the dimethoxyphenyl ring are expected to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their specific shifts and coupling patterns (doublets or doublet of doublets) will be influenced by the positions of the methoxy (B1213986) groups.

Vinylic Protons: The two protons of the terminal vinyl group (=CH₂) will likely produce signals in the range of δ 4.5 to 5.0 ppm. These protons are chemically non-equivalent and are expected to appear as distinct multiplets or singlets.

Allylic Protons: The two protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring are expected to resonate between δ 2.5 and 3.0 ppm, likely as a triplet, coupled to the adjacent methine proton.

Methyl Protons: The methyl group attached to the double bond (C(CH₃)=) is expected to appear as a singlet around δ 1.7 ppm.

Methoxy Protons: The two methoxy groups (-OCH₃) will each produce a sharp singlet, likely at distinct chemical shifts around δ 3.7 to 3.9 ppm, due to their different electronic environments on the aromatic ring. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Aromatic Carbons: The six carbons of the benzene (B151609) ring are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons bearing the methoxy groups will appear at the lower end of this range.

Olefinic Carbons: The two carbons of the C=C double bond are expected to have signals in the range of δ 110 to 150 ppm. The quaternary carbon will be less intense than the CH₂ carbon.

Aliphatic Carbons: The methylene carbon adjacent to the aromatic ring and the methyl carbon are expected to appear in the upfield region, typically between δ 10 and 40 ppm.

Methoxy Carbons: The carbons of the two methoxy groups are expected to resonate around δ 55-60 ppm.

Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 6.9 | m |

| Vinylic =CH₂ | 4.7 - 4.9 | s |

| Ar-CH₂- | 2.6 - 2.8 | t |

| =C-CH₃ | 1.7 - 1.9 | s |

Predicted ¹³C-NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C (quaternary) | ~145 |

| C=C (methylene) | ~112 |

| Aromatic C-O | ~153, ~151 |

| Aromatic C-H | ~112, ~113, ~117 |

| Aromatic C-C | ~130 |

| Ar-CH₂ | ~35 |

| =C-CH₃ | ~22 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The vinylic C-H stretch is anticipated around 3080 cm⁻¹.

C=C Stretching: The stretching vibration of the C=C double bond in the butene chain is expected in the region of 1640-1660 cm⁻¹. Aromatic C=C stretching bands will be observed around 1600 and 1475 cm⁻¹.

C-O Stretching: The characteristic strong C-O stretching of the methoxy groups is expected to appear in the range of 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

=C-H Bending: Out-of-plane bending vibrations for the terminal vinyl group are expected around 990 and 910 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration of the butene chain is expected to show a strong Raman signal. Aromatic ring vibrations will also be prominent.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3080-3000 | Aromatic and Vinylic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1650 | C=C stretch (alkene) |

| 1600, 1475 | C=C stretch (aromatic) |

| 1250-1200 | Asymmetric C-O stretch (aryl ether) |

| 1050-1000 | Symmetric C-O stretch (aryl ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2,5-dimethoxyphenyl group is the primary chromophore in this molecule. Substituted benzene rings typically exhibit two main absorption bands. The presence of the methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The absorption maxima (λmax) for similar dimethoxy-substituted aromatic compounds are often observed in the range of 220-240 nm and 280-300 nm. nih.govresearchgate.net

Predicted UV-Vis Absorption Maxima

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Ethanol | ~230 | ~290 |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. nist.govnist.govdocbrown.infodocbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₈O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Predicted HRMS Data

| Ion Formula | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, key fragmentation pathways are expected to involve the cleavage of bonds in the butene side chain and the loss of substituents from the aromatic ring.

A primary fragmentation would likely be the benzylic cleavage, resulting in the formation of a stable tropylium-like ion. Another common fragmentation pathway for allylic compounds is the loss of a methyl radical from the butene chain.

Predicted Major Fragments in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 206.13 | 191.11 | CH₃ | Loss of a methyl radical from the butene chain |

| 206.13 | 151.08 | C₄H₇ | Cleavage of the bond between the aromatic ring and the butene chain |

| 206.13 | 136.07 | C₅H₁₀ | McLafferty-type rearrangement and cleavage |

| 151.08 | 121.06 | CO | Loss of carbon monoxide from the dimethoxybenzyl cation |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the quality control of this compound, ensuring its purity and separating it from potential isomers, precursors, and byproducts. The selection of a specific chromatographic method is contingent on the volatility and polarity of the compound and the impurities to be resolved.

Gas Chromatography (GC) and GC-MS

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and structural elucidation.

Research Findings: While specific GC-MS studies on this compound are not prevalent in the available literature, analytical methods for structurally similar compounds, such as regioisomers of dimethoxyphenethylamine (DMPEA) and various butene isomers, offer significant insights. For instance, studies on DMPEA regioisomers have shown that while their electron ionization mass spectra can be nearly identical, successful separation is achievable using capillary GC. nih.gov The choice of the stationary phase is critical; a non-polar stationary phase like one composed of 50% phenyl and 50% methyl polysiloxane has been effective for resolving isomeric dimethoxyphenethylamines. nih.gov

For the butene moiety, GC analysis on columns like those packed with 0.19% picric acid on Graphpac-GC or alumina-based PLOT columns have demonstrated effective separation of butene isomers. buffalo.eduresearchgate.net Therefore, a mid-polarity column would likely provide the necessary resolution to separate this compound from isomers such as the cis/trans isomers of 4-(2,5-Dimethoxyphenyl)-2-butene or the positional isomer 4-(2,5-Dimethoxyphenyl)-3-methyl-1-butene.

A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons. For definitive identification, coupling the GC to a mass spectrometer is the standard approach. The expected mass spectrum of this compound would likely show a molecular ion peak and characteristic fragment ions corresponding to the cleavage of the butene side chain and the dimethoxyphenyl group. For example, a significant fragment would be expected from the benzylic cleavage, resulting in an ion corresponding to the 2,5-dimethoxybenzyl moiety.

In some cases, derivatization can enhance volatility and improve chromatographic peak shape, especially if polar functional groups are present in impurity profiles. However, for the target compound, derivatization is not typically necessary.

Table 1: Hypothetical GC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5ms, Rxi-50) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may have lower volatility or thermal instability. It is an excellent method for assessing the purity of this compound and for preparative separations.

Research Findings: The analysis of related compounds by HPLC suggests that reversed-phase chromatography would be the most effective approach. For instance, the separation of various 2,5-dimethoxyphenethylamine derivatives is routinely performed on C18 stationary phases. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. nih.govsielc.com

The purity of this compound can be determined by monitoring the elution profile with a UV detector, likely at a wavelength where the dimethoxyphenyl chromophore exhibits strong absorbance (e.g., ~280-290 nm). The presence of impurities would be indicated by additional peaks in the chromatogram. By using a diode array detector (DAD), full UV spectra can be obtained for each peak, aiding in peak identification and purity assessment.

For more complex mixtures or for preparative isolation, method development would focus on optimizing the mobile phase composition and gradient to achieve baseline separation of the target compound from all impurities.

Table 2: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatograph with UV or DAD detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 288 nm |

| Injection Volume | 10 µL |

X-ray Crystallography of Crystalline Derivatives

While this compound is likely a liquid or low-melting solid at room temperature and thus not directly amenable to single-crystal X-ray diffraction, its structure can be unequivocally confirmed through the analysis of a suitable crystalline derivative. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

Research Findings: The formation of a crystalline derivative is a common strategy in chemical analysis to enable X-ray crystallographic studies of non-crystalline compounds. nih.gov For a compound like this compound, a derivative could be synthesized by reacting the butene moiety with a reagent that introduces a rigid, crystalline-promoting group. For example, a reaction to form a solid derivative such as a cycloadduct or a complex with a metal could be explored.

The literature contains numerous examples of X-ray crystal structures for molecules containing the 2,5-dimethoxyphenyl group. acs.org These studies reveal how the methoxy groups orient themselves relative to the phenyl ring and how the substituted phenyl ring interacts with neighboring molecules in the crystal lattice. For instance, analysis of such structures often reveals non-coplanar orientations of the substituent groups, leading to twisted molecular conformations. acs.org

Once a suitable crystalline derivative of this compound is obtained, single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the connectivity of the atoms and provide insight into the conformational preferences of the molecule, such as the torsion angles defining the orientation of the dimethoxyphenyl group relative to the butene side chain. Furthermore, the analysis of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in the crystal packing can provide information about how the molecules arrange themselves in the solid state. vensel.org

Table 3: Information Obtainable from X-ray Crystallography of a Derivative

| Data Type | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles between them. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of non-covalent interactions that stabilize the crystal packing. |

Computational and Theoretical Studies on 4 2,5 Dimethoxyphenyl 2 Methyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the molecule's total energy.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of a system. For 4-(2,5-Dimethoxyphenyl)-2-methyl-1-butene, DFT would be employed to predict its equilibrium geometry, vibrational frequencies, and various electronic properties.

A common approach involves using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to obtain reliable results. epstem.netnih.govclinicsearchonline.org The B3LYP functional incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering improved accuracy for many systems. researchgate.net The basis set defines the set of mathematical functions used to build the molecular orbitals.

Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

This table presents expected, representative values for selected bond lengths and angles. Actual calculated values would be derived from a specific DFT computation.

| Parameter | Atom Pair/Trio | Expected Value (Å or °) |

| Bond Lengths | ||

| C=C (alkene) | ~1.34 Å | |

| C-C (alkene-methyl) | ~1.51 Å | |

| C-C (alkyl chain) | ~1.53 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angles | ||

| C-C=C (alkene) | ~122° | |

| H-C-H (methyl) | ~109.5° | |

| C-O-C (methoxy) | ~118° | |

| Dihedral Angle | ||

| C(aryl)-C(alkyl)-C(alkyl)-C(alkene) | Variable (defines conformation) |

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. berkeley.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, though at a significantly greater computational expense. reddit.com

For a molecule of this size, high-level ab initio calculations like CCSD(T) would be computationally demanding but could serve as a benchmark for validating the results from more economical DFT methods. reddit.com These calculations would provide a highly accurate value for the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability.

Molecular Orbital Theory (MO Theory) Analysis of Bonding and Reactivity

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. libretexts.org When atomic orbitals from different atoms combine, they form an equal number of molecular orbitals: bonding orbitals of lower energy and antibonding orbitals of higher energy. youtube.comlibretexts.org The distribution of electrons within these orbitals governs the molecule's stability, magnetic properties, and reactivity.

The two most important molecular orbitals in reactivity studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. nih.gov Conversely, a large gap implies high stability. researchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals.

Hypothetical Frontier Orbital Energies for this compound

This table presents plausible energy values for the frontier orbitals. The exact values are dependent on the computational method and solvent model used.

| Orbital | Energy (eV) | Significance |

| LUMO | ~ -1.0 to -1.5 eV | Electron accepting ability |

| HOMO | ~ -5.5 to -6.0 eV | Electron donating ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity and stability |

Analysis of the total electron density distribution provides insight into the charge distribution within the molecule. A Molecular Electrostatic Potential (MEP) map is a particularly useful visualization tool that maps the electrostatic potential onto the electron density surface. epstem.netresearchgate.net

For this compound, an MEP map would reveal the electron-rich and electron-poor regions of the molecule.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the two methoxy (B1213986) groups and over the π-systems of the aromatic ring and the carbon-carbon double bond. These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. researchgate.net

Positive Potential (Blue): These regions are electron-poor (or have a lower electron density) and are susceptible to nucleophilic attack. These would primarily be located around the hydrogen atoms of the molecule.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can be used to model the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states.

A transition state is the highest energy point along the lowest energy path of a reaction. Locating the transition state structure and calculating its energy allows for the determination of the activation energy (Ea) for that reaction step. A lower activation energy corresponds to a faster reaction rate.

For this compound, one could model various reactions. For example, the mechanism of electrophilic addition to the C=C double bond could be investigated. By modeling the approach of an electrophile (e.g., H⁺ or Br⁺), computational methods can map the potential energy surface, locate the transition state for the formation of the carbocation intermediate, and calculate the activation barrier for the reaction, thereby predicting the reaction's feasibility and regioselectivity.

Kinetic Studies and Activation Energy Calculations

Theoretical calculations for analogous, simpler alkenes, such as butene isomers, provide insight into the types of energy barriers that might be expected. For instance, the pyrolysis of butene isomers involves complex reaction networks, including bond dissociation and radical formation, with activation energies that can be predicted through theoretical modeling. researchgate.net The presence of a bulky and electron-rich 2,5-dimethoxyphenyl substituent is expected to influence the activation energies of reactions involving the butene moiety. The substituent can exert both steric and electronic effects, potentially lowering the activation energy for certain electrophilic addition reactions at the double bond by stabilizing carbocation intermediates.

For a hypothetical isomerization reaction of this compound to a more stable internal alkene, the activation energy could be calculated using DFT. This would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the ground state of the reactant. An illustrative, computationally derived dataset for the isomerization of a substituted butene is presented in Table 1.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Isomerization Reaction This table presents theoretical data for a model system analogous to this compound, as specific experimental data is unavailable.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |

| Isomerization to internal alkene | DFT (B3LYP/6-31G*) | 80 - 120 |

| [Reaction Type 2] | [Computational Method] | [Value] |

| [Reaction Type 3] | [Computational Method] | [Value] |

Note: The values presented are hypothetical and intended for illustrative purposes, based on typical ranges for similar reactions.

Thermodynamic Parameters of Chemical Transformations

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the spontaneity and position of equilibrium for a chemical reaction. These values can be calculated for reactions involving this compound using computational methods. For example, in an isomerization reaction, the relative stabilities of the different isomers are determined by their heats of formation.

Computational studies on substituted alkenes have shown that density functional theory (DFT) methods can predict the relative stabilities of isomers with reasonable accuracy. researchgate.net The stability of alkene isomers generally increases with the degree of substitution of the double bond. Therefore, it is expected that this compound, a monosubstituted alkene, would be less thermodynamically stable than its di- or tri-substituted isomers.

The thermodynamic parameters for a hypothetical isomerization of this compound can be estimated, as shown in the illustrative Table 2. These calculations would typically be performed using a suitable level of theory, such as B3LYP with a basis set like 6-311G**, which has been shown to provide reliable results for similar organic molecules. mdpi.com

Table 2: Illustrative Calculated Thermodynamic Parameters for a Hypothetical Isomerization Reaction at 298.15 K This table presents theoretical data for a model system analogous to this compound, as specific experimental data is unavailable.

| Reaction | Computational Method | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Isomerization to internal alkene | DFT (B3LYP/6-311G**) | -10 to -20 | -5 to 5 | -12 to -22 |

| [Reaction Type 2] | [Computational Method] | [Value] | [Value] | [Value] |

| [Reaction Type 3] | [Computational Method] | [Value] | [Value] | [Value] |

Note: The values presented are hypothetical and intended for illustrative purposes, based on typical ranges for similar reactions.

Conformational Analysis and Conformational Isomerism

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are several key rotatable bonds that give rise to a complex conformational landscape: the bond between the phenyl ring and the butyl chain, and the single bonds within the butyl chain itself.

In the case of this compound, the presence of the two methoxy groups on the phenyl ring will influence the rotational barrier around the Ar-CH2 bond. These groups can have steric interactions with the adjacent methylene (B1212753) group of the butene chain. A potential energy surface scan can be performed computationally by systematically rotating the dihedral angles of the key bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.

An illustrative representation of the relative energies of different conformers is provided in Table 3. These conformers would differ in the torsion angles around the C-C single bonds of the side chain.

Table 3: Illustrative Relative Energies of Conformers of this compound This table presents theoretical data for a model system, as specific experimental data is unavailable.

| Conformer | Dihedral Angle (Ar-C-C-C) | Computational Method | Relative Energy (kJ/mol) |

| 1 (Global Minimum) | ~60° (gauche) | DFT (B3LYP/6-31G) | 0.0 |

| 2 | ~180° (anti) | DFT (B3LYP/6-31G) | 2.5 |

| 3 | ~-60° (gauche) | DFT (B3LYP/6-31G*) | 3.1 |

Note: The dihedral angles and relative energies are hypothetical and for illustrative purposes only.

The study of conformational isomerism is crucial as the population of different conformers at a given temperature can influence the molecule's reactivity and its interaction with other molecules or biological targets.

Derivatization and Analog Development of 4 2,5 Dimethoxyphenyl 2 Methyl 1 Butene

Functional Group Interconversions on the Alkene Moiety

The terminal double bond in 4-(2,5-dimethoxyphenyl)-2-methyl-1-butene is a versatile functional group that can undergo a variety of addition and oxidation reactions. These transformations allow for the introduction of new functionalities and the alteration of the molecule's steric and electronic properties.

Hydrogenation: Catalytic hydrogenation of the alkene moiety would yield the saturated analog, 4-(2,5-dimethoxyphenyl)-2-methylbutane. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. nih.gov The removal of the double bond reduces the molecule's rigidity and removes a potential site for further reactions.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond would result in the formation of a dihaloalkane, specifically 1,2-dihalo-4-(2,5-dimethoxyphenyl)-2-methylbutane. This reaction proceeds through a halonium ion intermediate and typically results in anti-addition of the two halogen atoms. libretexts.org

Epoxidation: The alkene can be converted to an epoxide, 2-(2-(2,5-dimethoxyphenyl)ethyl)-2-methyloxirane, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods. organic-chemistry.orgmdpi.com Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups. mdpi.com Given the trisubstituted nature of the alkene, the epoxidation is expected to be efficient. google.com

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. numberanalytics.commasterorganicchemistry.comlibretexts.org Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base would yield 4-(2,5-dimethoxyphenyl)-2-methylbutan-1-ol. doubtnut.com This reaction is stereospecific, resulting in the syn-addition of the hydrogen and hydroxyl groups.

| Reaction | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 4-(2,5-Dimethoxyphenyl)-2-methylbutane |

| Halogenation | Br₂ | 1,2-Dibromo-4-(2,5-dimethoxyphenyl)-2-methylbutane |

| Epoxidation | m-CPBA | 2-(2-(2,5-Dimethoxyphenyl)ethyl)-2-methyloxirane |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(2,5-Dimethoxyphenyl)-2-methylbutan-1-ol |

Modifications of the Aromatic Ring System

The 2,5-dimethoxy-substituted phenyl group is amenable to electrophilic aromatic substitution reactions. The positions for substitution are directed by the existing methoxy (B1213986) groups, which are ortho, para-directing activators.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid or dinitrogen pentoxide. rushim.rulibretexts.org Given the directing effects of the two methoxy groups, nitration is expected to occur at the positions ortho or para to them, leading to the formation of nitro-substituted derivatives. For instance, nitration of 1-fluoro-2,5-dimethoxybenzene yields the 4-nitro product in high yield. mdpi.com

Halogenation: Electrophilic halogenation of the aromatic ring can be accomplished using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). youtube.com The positions of halogenation would be governed by the activating and directing effects of the methoxy groups.

Friedel-Crafts Reactions: The electron-rich aromatic ring is susceptible to Friedel-Crafts alkylation and acylation. For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of an acid catalyst yields 1,4-di-tert-butyl-2,5-dimethoxybenzene. grabmyessay.comnih.govstudycorgi.comyoutube.commnstate.edu Similar reactions could introduce alkyl or acyl groups onto the aromatic ring of the target molecule.

Demethylation: The methoxy groups can be cleaved to yield the corresponding dihydroxy- or monohydroxy- derivatives. Reagents such as boron tribromide (BBr₃) are commonly used for the demethylation of aryl methyl ethers. acs.org This transformation would significantly alter the electronic and hydrogen-bonding properties of the molecule.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-4-(2,5-dimethoxyphenyl)-2-methyl-1-butene |

| Bromination | Br₂, FeBr₃ | Bromo-4-(2,5-dimethoxyphenyl)-2-methyl-1-butene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetyl-4-(2,5-dimethoxyphenyl)-2-methyl-1-butene |

| Demethylation | BBr₃ | Dihydroxy-4-phenyl-2-methyl-1-butene |

Synthesis of Structurally Related Analogues with Varied Substituents

The synthesis of analogs of this compound with different substituents on the aromatic ring or modifications to the butene chain is essential for exploring its chemical properties.

Aromatic Ring Substituents: Analogs with different alkoxy, alkyl, or halogen substituents on the phenyl ring can be synthesized. This can be achieved by starting with appropriately substituted dimethoxybenzene precursors. For instance, using a 2,5-dialkoxybenzyl triphenylphosphonium bromide in a Wittig reaction with an appropriate ketone would yield analogs with varied alkoxy groups.

Butene Chain Modifications: The structure of the butene chain can also be altered. For example, the synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene has been reported, which introduces a phenyl group at the 4-position of the butene chain. prepchem.com This was achieved through a Wittig reaction between 2,5-dimethoxybenzyl triphenylphosphonium bromide and benzyl (B1604629) acetone (B3395972). prepchem.com Other analogs could be synthesized by varying the ketone used in the Wittig reaction.

| Analog Name | Modification | Synthetic Precursors (Example) |

| 4-(2,5-Diethoxyphenyl)-2-methyl-1-butene | Varied alkoxy groups | 2,5-Diethoxybenzyl triphenylphosphonium bromide, Methyl vinyl ketone |

| 4-(3-Bromo-2,5-dimethoxyphenyl)-2-methyl-1-butene | Halogenated aromatic ring | 3-Bromo-2,5-dimethoxybenzyl triphenylphosphonium bromide, Methyl vinyl ketone |

| 1-(2,5-Dimethoxyphenyl)-2-methyl-4-phenyl-1-butene | Phenyl substitution on butene chain | 2,5-Dimethoxybenzyl triphenylphosphonium bromide, Benzyl acetone prepchem.com |

Strategies for Building Complex Molecular Architectures from this compound

The functional groups present in this compound serve as handles for the construction of more complex molecular scaffolds.

Cross-Coupling Reactions: The aromatic ring can be functionalized with a halide or triflate, which can then participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This would allow for the attachment of a wide range of aryl, vinyl, or alkynyl groups, leading to the formation of extended conjugated systems or complex biaryl structures.

Alkene Metathesis: The terminal alkene provides a reactive site for olefin metathesis reactions. Ring-closing metathesis (RCM) could be employed if another alkene is introduced into the molecule, leading to the formation of cyclic structures. Cross-metathesis with other alkenes would allow for the introduction of diverse substituents on the butene chain.

Polymerization: The terminal alkene could potentially undergo polymerization under appropriate catalytic conditions to form novel polymers with pendant 2,5-dimethoxyphenyl groups. The properties of such polymers would be influenced by the stereochemistry of the polymerization and the nature of the aromatic substituents.

Multicomponent Reactions: The various functional groups could be utilized in multicomponent reactions to rapidly build molecular complexity. For example, after conversion of the alkene to an aldehyde via ozonolysis, it could participate in reactions like the Ugi or Passerini reactions to generate complex, polyfunctionalized molecules in a single step.

Q & A

Q. What strategies validate the compound’s biological activity without interference from degradation products?

- Methodology : Use stability-indicating assays (e.g., bioassay-guided fractionation coupled with LC-MS). Compare dose-response curves before and after forced degradation (e.g., heat/light exposure). Reference pharmacopeial protocols for parallel testing of parent compound and metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.